(3aS,7aS)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium Methanesulfonate
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Overview
Description
(3aS,7aS)-4’-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium Methanesulfonate is a complex organic compound featuring a unique spiro structure. This compound is characterized by its fused ring system, which includes a benzo[d]isothiazole moiety and a piperazine ring. The methanesulfonate group adds to its solubility and reactivity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-4’-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium Methanesulfonate typically involves multiple steps:
Formation of the Benzo[d]isothiazole Moiety: This can be achieved through the reaction of 2-halobenzamides with sulfur powder under copper-catalyzed conditions.
Spiro Compound Formation: The spiro structure is formed by reacting the benzo[d]isothiazole derivative with a suitable piperazine derivative under controlled conditions.
Methanesulfonate Addition: The final step involves the addition of methanesulfonic acid to the spiro compound to form the methanesulfonate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d]isothiazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d]isothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[d]isothiazole ring.
Reduction: Reduced forms of the spiro compound.
Substitution: Substituted derivatives at the benzo[d]isothiazole ring.
Scientific Research Applications
Chemistry
In chemistry, (3aS,7aS)-4’-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium Methanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for drug discovery and development.
Medicine
The compound’s potential therapeutic properties are being explored, particularly in the context of its ability to interact with specific molecular targets in the body. It may have applications in the treatment of certain diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3aS,7aS)-4’-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium Methanesulfonate involves its interaction with specific molecular targets. The benzo[d]isothiazole moiety is known to interact with enzymes and receptors, potentially modulating their activity. The spiro structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isothiazol-3-one: A simpler compound with a similar core structure but lacking the spiro and piperazine components.
N-substituted benzo[d]isothiazol-3(2H)-ones: These compounds share the benzo[d]isothiazole moiety but differ in their substitution patterns.
Uniqueness
(3aS,7aS)-4’-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium Methanesulfonate is unique due to its spiro structure and the presence of both benzo[d]isothiazole and piperazine rings. This combination of features gives it distinct chemical and biological properties, making it a compound of significant interest in various fields of research.
Properties
Molecular Formula |
C20H29N3O3S2 |
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Molecular Weight |
423.6 g/mol |
IUPAC Name |
3-[(3aS,7aS)-spiro[1,3,3a,4,5,6,7,7a-octahydroisoindol-2-ium-2,4'-1,4-diazinan-4-ium]-1'-yl]-1,2-benzothiazole;methanesulfonate |
InChI |
InChI=1S/C19H26N3S.CH4O3S/c1-2-6-16-14-22(13-15(16)5-1)11-9-21(10-12-22)19-17-7-3-4-8-18(17)23-20-19;1-5(2,3)4/h3-4,7-8,15-16H,1-2,5-6,9-14H2;1H3,(H,2,3,4)/q+1;/p-1/t15-,16-;/m1./s1 |
InChI Key |
DCZWVXNDLGWVAS-QNBGGDODSA-M |
Isomeric SMILES |
CS(=O)(=O)[O-].C1CC[C@@H]2C[N+]3(CCN(CC3)C4=NSC5=CC=CC=C54)C[C@H]2C1 |
Canonical SMILES |
CS(=O)(=O)[O-].C1CCC2C[N+]3(CCN(CC3)C4=NSC5=CC=CC=C54)CC2C1 |
Origin of Product |
United States |
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